molecular formula C17H15N B13711046 2-(4'-Methyl-4-biphenylyl)pyrrole

2-(4'-Methyl-4-biphenylyl)pyrrole

Cat. No.: B13711046
M. Wt: 233.31 g/mol
InChI Key: IDMCFNMXZULHIN-UHFFFAOYSA-N
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Description

"2-(4'-Methyl-4-biphenylyl)pyrrole" is a pyrrole-derived organic compound featuring a biphenyl moiety substituted with a methyl group at the 4'-position and a pyrrole ring at the 2-position of the biphenyl system. Pyrroles are heterocyclic aromatic compounds with a five-membered ring containing one nitrogen atom, known for their electron-rich nature and versatility in supramolecular chemistry, catalysis, and materials science . While direct studies on this compound are sparse in the provided evidence, its structural analogs (e.g., calixpyrroles, indole derivatives) suggest applications in anion recognition, catalysis, or organic electronics .

Properties

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

2-[4-(4-methylphenyl)phenyl]-1H-pyrrole

InChI

InChI=1S/C17H15N/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17-3-2-12-18-17/h2-12,18H,1H3

InChI Key

IDMCFNMXZULHIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Methyl-4-biphenylyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-methylbiphenyl is coupled with a halogenated pyrrole under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like toluene or ethanol at elevated temperatures.

Another method involves the Paal-Knorr synthesis, where a diketone precursor is cyclized in the presence of an amine to form the pyrrole ring . This method is advantageous due to its simplicity and the mild reaction conditions required.

Industrial Production Methods

Industrial production of 2-(4’-Methyl-4-biphenylyl)pyrrole may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents can also be implemented to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Methyl-4-biphenylyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated or alkylated pyrrole derivatives.

Mechanism of Action

The mechanism of action of 2-(4’-Methyl-4-biphenylyl)pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of "2-(4'-Methyl-4-biphenylyl)pyrrole" with structurally or functionally related compounds, based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications References
2-(4'-Methyl-4-biphenylyl)pyrrole Pyrrole + biphenyl Methyl (4'-position), biphenyl (4-position) ~273.3 (calculated*) Potential anion binding, π-conjugated systems N/A
Calix[4]pyrrole (1) Macrocyclic tetrapyrrole Four pyrrole units linked via sp³ carbons ~430.4 Anion binding, catalysis (e.g., Diels-Alder reactions)
Indole acetic acid Indole + acetic acid Carboxylic acid group at C3 175.18 Plant hormone (auxin), microbial signaling
1H-Pyrrole-2-carboxylic acid Pyrrole + carboxylic acid Carboxylic acid at C2 111.10 Chelation, precursor for pharmaceuticals
Methyl 3-((Z)-2-bromobut-2-en-1-yl)-... Complex pyrrolo-carbazole Bromoalkene, ester groups ~487.3 (estimated) Bioactive alkaloid analogs, drug discovery

*Calculated using average atomic masses (C:12.01, H:1.008, N:14.01).

Key Findings from Comparisons :

Structural Complexity: Unlike macrocyclic calixpyrroles (e.g., Calix[4]pyrrole), "2-(4'-Methyl-4-biphenylyl)pyrrole" is monomeric, limiting its ability to form multi-dentate hydrogen bonds for anion recognition. However, its biphenyl group may enhance π-π stacking interactions in materials science applications .

Electronic Properties: The electron-rich pyrrole ring in "2-(4'-Methyl-4-biphenylyl)pyrrole" may act as a hydrogen bond donor, similar to calixpyrroles. However, the absence of multiple pyrrole units (as in calix[4]pyrrole) reduces its anion-binding efficiency . The methyl group at the 4'-position could sterically hinder interactions with larger anions or substrates, unlike unsubstituted biphenylyl analogs.

Functional Versatility: While 1H-Pyrrole-2-carboxylic acid and indole acetic acid have well-defined biological roles (e.g., auxin activity), the target compound’s applications remain speculative.

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